molecular formula C9H15N3O2 B1477185 5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098090-98-1

5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1477185
CAS No.: 2098090-98-1
M. Wt: 197.23 g/mol
InChI Key: VWQHWAJRSXPHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and integral to dopamine and glutamate receptor signal transduction pathways [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041681/]. This compound has demonstrated high binding affinity and inhibitory activity against PDE10A, as documented in patent literature for the treatment of psychiatric and neurological disorders [https://patents.google.com/patent/US20110092543A1/]. Its primary research value lies in its utility as a pharmacological tool for probing the role of PDE10A in basal ganglia function and for investigating novel therapeutic strategies for conditions such as schizophrenia, Huntington's disease, and other movement disorders. By elevating intracellular cyclic nucleotide levels (cAMP and cGMP) in specific brain regions, this inhibitor facilitates the study of downstream effects on gene expression, neuronal excitability, and behavior in preclinical models, providing critical insights into the pathophysiology and potential treatment of central nervous system diseases. The compound's synthetic scaffold is recognized for its drug-like properties and has been a key structure in medicinal chemistry programs aimed at developing isoform-selective PDE inhibitors.

Properties

IUPAC Name

5-(2-aminoethyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-11-8(13)6-4-12(3-2-10)5-7(6)9(11)14/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQHWAJRSXPHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthetic approach to this compound class generally involves:

  • Construction of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core through cyclization or cycloaddition reactions.
  • Introduction of the 2-methyl substituent on the pyrrole ring.
  • Attachment of the 5-(2-aminoethyl) side chain, often via substitution or reductive amination methods.

Cycloaddition-Based Core Formation

A recent visible light-promoted [3+2] cycloaddition reaction has been reported for synthesizing 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones, which share the core structure with the target compound. This method uses 2H-azirines and maleimides as starting materials in the presence of an organic photocatalyst under visible light irradiation. The reaction proceeds efficiently, with good diastereoselectivity and broad substrate scope, providing an environmentally friendly and mild route to the bicyclic core.

Substitution and Functionalization Approaches

For the installation of the 5-(2-aminoethyl) substituent and the 2-methyl group, substitution reactions and addition methods are employed. These include:

  • Nucleophilic substitution on preformed bicyclic intermediates.
  • Reductive amination or direct amination techniques to introduce the aminoethyl side chain.
  • Methylation at the 2-position, possibly via alkylation of a suitable precursor or during ring formation.

These methods are supported by analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC) to confirm the structure and purity of the synthesized compounds.

Example Preparation Route (Hypothetical Based on Related Chemistry)

Step Reaction Type Reagents/Conditions Outcome
1 [3+2] Cycloaddition 2H-azirine + maleimide, visible light, photocatalyst Formation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core
2 Methylation Methylating agent (e.g., methyl iodide), base Introduction of 2-methyl substituent
3 Aminoethyl side chain introduction 2-bromoethylamine or ethylenediamine, substitution or reductive amination Attachment of 5-(2-aminoethyl) group
4 Purification and characterization Chromatography, NMR, HPLC Pure target compound

Analytical and Characterization Techniques

Research Findings and Notes

  • The visible light-promoted cycloaddition method offers an environmentally benign alternative to classical thermal cyclizations, with good yields and stereoselectivity.
  • Substitution reactions for aminoethyl group introduction require careful control to avoid side reactions, especially given the potential reactivity of the amino group.
  • Methylation at the 2-position is often achieved prior to final functionalization to ensure regioselectivity.
  • The compound’s bicyclic lactam-lactone structure imparts stability and unique electronic properties, useful in pharmaceutical and material science applications.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Advantages Challenges
Core formation [3+2] Cycloaddition 2H-azirines, maleimides, visible light, photocatalyst Mild, selective, environmentally friendly Requires specific photocatalysts
2-Methyl substitution Alkylation Methyl iodide or equivalent, base High regioselectivity Possible over-alkylation
5-(2-Aminoethyl) side chain introduction Nucleophilic substitution or reductive amination 2-bromoethylamine, ethylenediamine, reducing agents Direct introduction of amino group Amino group protection may be needed
Purification and characterization Chromatography, NMR, HPLC Standard analytical methods Ensures purity and structural confirmation Requires instrumentation

This comprehensive overview synthesizes current methodologies and research insights into the preparation of 5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, highlighting modern photochemical cycloaddition techniques combined with classical substitution chemistry. The approach balances efficiency, selectivity, and environmental considerations, reflecting the state-of-the-art in heterocyclic compound synthesis.

Chemical Reactions Analysis

5-(2-Aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
5-(2-Aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (Target) 2-methyl, 2-aminoethyl Not explicitly provided Aminoethyl group may enhance solubility and bioactivity.
5-(2-Chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-methyl, 2-chlorobutanoyl C11H15ClN2O3 258.7 Chlorine atom increases electrophilicity; used in synthetic intermediates.
5-(2-Hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-hydroxyethyl C9H12N2O4 212.2 (estimated) Hydroxyl group improves hydrophilicity; requires strict storage conditions.
cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione benzyl C13H14N2O2 230.3 Bulky benzyl group enhances steric hindrance; priced at $443.52/gram.
2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole (Antimicrobial Derivative) thiazolyl C10H12N4OS 236.3 Thiazole ring contributes to antibacterial/antimycobacterial activity.
Key Observations:
  • Hydrophilic Modifications: The hydroxyethyl analog (C9H12N2O4) likely has improved aqueous solubility compared to the aminoethyl target compound, though both may engage in hydrogen bonding .
  • Steric Effects : Benzyl-substituted analogs (C13H14N2O2) demonstrate how bulky groups influence molecular interactions and commercial pricing .

Biological Activity

5-(2-Aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound belonging to the class of pyrroles. Its unique structure, characterized by a tetrahydropyrrolo framework and an aminoethyl substitution, suggests potential biological activities that merit further investigation. This article explores the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C9H13N3O3
  • Molecular Weight : 211.22 g/mol
  • Structural Characteristics : The compound contains a saturated pyrrole ring with an aminoethyl group that may influence its biological interactions.

Potential Biological Activities

  • Anticancer Properties : Preliminary research indicates that certain pyrrole derivatives can interact with cellular pathways involved in cancer progression. The structural features of this compound may enhance its efficacy against tumor cells.
  • Metabolic Regulation : The compound's interactions with metabolic pathways suggest it could play a role in treating metabolic disorders. Its ability to modulate enzyme activity is an area of interest for further exploration.
  • Neuroprotective Effects : Some pyrrole derivatives have been studied for their neuroprotective properties. Given the structural similarities, this compound may also offer neuroprotective benefits.

Synthesis and Derivatives

The synthesis of this compound involves several methods that can yield various derivatives with potentially enhanced biological activities. Understanding these synthetic routes is crucial for developing analogs with improved efficacy.

Compound NameMolecular FormulaUnique Features
Pyrrolo[3,4-c]pyrrole-1,3-dioneC20H20N2O2Larger aromatic system; potential for electronic applications
5-Benzyl-2-(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dioneC20H20N2O2Substituted benzyl group; enhanced stability and solubility
Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dioneC9H13N3O3Simplified structure; basic pyrrole functionalities

Case Studies and Research Findings

Research on related compounds provides insights into the potential mechanisms of action for this compound:

  • Study on Anticancer Activity : A study examining the effects of pyrrole derivatives on cancer cell lines found that modifications to the amino group significantly affected cytotoxicity and apoptosis induction in tumor cells.
  • Metabolic Pathway Modulation : Research indicated that certain pyrroles could inhibit key enzymes involved in glucose metabolism, suggesting a role in diabetes management.

Q & A

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for stable dione cores) .
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via HPLC-UV/HRMS .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under storage conditions .

What strategies reconcile discrepancies in synthetic yields reported for analogous pyrrolo-pyrrole derivatives?

Advanced Research Question
Yield variations (e.g., 46% vs. 63% in similar syntheses) may stem from:

  • Reagent Purity : Trace moisture in base catalysts (e.g., K2CO3) can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to optimize reaction times and minimize side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to nonpolar alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.